molecular formula C22H14BrN3O3 B5179565 (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B5179565
M. Wt: 448.3 g/mol
InChI Key: QYNJJMGLONULAI-WOJGMQOQSA-N
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Description

(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromophenyl group, an indole moiety, and a diazinane trione core

Preparation Methods

The synthesis of (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The alkyne group in the indole moiety can participate in addition reactions with halogens or hydrogen halides

Scientific Research Applications

(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, affecting their activity. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The diazinane trione core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar compounds include other bromophenyl and indole derivatives, such as:

Compared to these compounds, (5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O3/c1-2-10-25-13-14(17-8-3-4-9-19(17)25)11-18-20(27)24-22(29)26(21(18)28)16-7-5-6-15(23)12-16/h1,3-9,11-13H,10H2,(H,24,27,29)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNJJMGLONULAI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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